molecular formula C11H11F3N2S B179838 (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine CAS No. 102389-25-3

(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine

Cat. No.: B179838
CAS No.: 102389-25-3
M. Wt: 260.28 g/mol
InChI Key: HTFGSFVRDNBLNS-UHFFFAOYSA-N
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Description

(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine is a compound that belongs to the class of thiazine derivatives. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine typically involves the following steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through the cyclization of appropriate precursors, such as thiourea derivatives, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Coupling with the Phenyl Ring: The final step involves coupling the thiazine ring with the phenyl ring, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazine derivatives.

    Substitution: Substituted thiazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and properties may offer advantages over existing drugs, such as improved efficacy, reduced side effects, and better pharmacokinetic profiles.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also serve as a precursor for the synthesis of other valuable compounds used in various industrial applications.

Mechanism of Action

The mechanism of action of (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The thiazine ring can interact with nucleophilic sites on proteins, leading to covalent modifications and changes in protein function.

Comparison with Similar Compounds

Similar Compounds

    (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenyl-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(4-trifluoromethyl-phenyl)-amine: Similar structure but with the trifluoromethyl group in a different position, leading to variations in reactivity and biological activity.

    (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-chlorophenyl)-amine: Contains a chlorine atom instead of a trifluoromethyl group, resulting in different electronic and steric effects.

Uniqueness

The presence of the trifluoromethyl group in (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine imparts unique properties to the compound, such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to certain biological targets. These features make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2S/c12-11(13,14)8-3-1-4-9(7-8)16-10-15-5-2-6-17-10/h1,3-4,7H,2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFGSFVRDNBLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326600
Record name N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642364
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

102389-25-3
Record name N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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